molecular formula C10H11NS B101001 2-Propylbenzo[d]thiazole CAS No. 17229-76-4

2-Propylbenzo[d]thiazole

Cat. No. B101001
CAS RN: 17229-76-4
M. Wt: 177.27 g/mol
InChI Key: ZVTBXGSHAYDNOP-UHFFFAOYSA-N
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Description

2-Propylbenzo[d]thiazole is a chemical compound with the molecular formula C10H11NS . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 2-Propylbenzo[d]thiazole, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Another method involves the reaction of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of NaCl in water via the microwave method .


Molecular Structure Analysis

The molecular structure of 2-Propylbenzo[d]thiazole consists of a benzothiazole ring with a propyl group attached. The benzothiazole ring is a five-membered aromatic heterocycle, known as azole, which consists of two non-carbon atoms—one nitrogen atom (N) and one sulfur atom (S) in the 1 and 3 positions respectively .

Scientific Research Applications

Pharmaceuticals

2-Propylbenzo[d]thiazole: is utilized in the pharmaceutical industry due to its thiazole ring, a core structure in many biologically active compounds. Thiazole derivatives exhibit a wide range of pharmacological activities, including antibacterial , antifungal , anti-inflammatory , antioxidant , and antiproliferative activities . They are also known to modulate the activity of various enzymes involved in metabolism, making them valuable in drug design and discovery .

Agrochemicals

In agrochemical research, thiazole compounds, including 2-Propylbenzo[d]thiazole , are explored for their potential as biocides and fungicides . These compounds can act as growth regulators and have applications in protecting crops from pests and diseases .

Industrial Processes

Thiazole derivatives are significant in industrial processes, where they serve as catalysts , vulcanization accelerators , and corrosion inhibitors . Their incorporation into various materials can enhance the properties and efficiency of industrial operations .

Photographic Sensitizers

2-Propylbenzo[d]thiazole: finds application as a photographic sensitizer due to its ability to absorb light and initiate a chemical reaction. This property is particularly useful in the development of photographic films and papers .

Material Science

In material science, thiazole-based compounds are used to develop new materials with desired properties. They are involved in the creation of liquid crystals , dyes , pigments , and chromophores , which are essential for electronic displays, sensors, and other high-tech applications .

Drug Design

The thiazole ring is a prominent feature in drug design, where it is incorporated into molecules to enhance their therapeutic potential. It is a key scaffold in the development of drugs with antimicrobial , anticancer , and antitubercular properties .

properties

IUPAC Name

2-propyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTBXGSHAYDNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496775
Record name 2-Propyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylbenzo[d]thiazole

CAS RN

17229-76-4
Record name 2-Propyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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